PSB 1115

Descripción general

Descripción

PSB 1115 es un antagonista altamente selectivo y soluble en agua del receptor de adenosina A2B humano. Es conocido por su capacidad para inhibir la inhibición de la contracción inducida por ácido 2,4,6-trinitrobencensulfónico (TNBS) en las contracciones de acetilcolina (ACh) . Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en los campos de la inflamación y el control del dolor .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de PSB 1115 implica la preparación de ácido 4-(2,3,6,7-tetrahidro-2,6-dioxo-1-propil-1H-purin-8-il)-bencensulfónico. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de purina: El núcleo de purina se sintetiza mediante una serie de reacciones de condensación que involucran materiales de partida apropiados.

Introducción del grupo propil: El grupo propil se introduce mediante reacciones de alquilación.

Sulfonación: El paso final implica la sulfonación del anillo aromático para introducir el grupo ácido sulfónico.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

PSB 1115 principalmente experimenta los siguientes tipos de reacciones:

Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en el núcleo de purina.

Reducción: Las reacciones de reducción pueden ocurrir, especialmente en el grupo ácido sulfónico.

Sustitución: Las reacciones de sustitución son comunes, particularmente las que involucran el anillo aromático.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y nucleófilos en condiciones ácidas o básicas.

Productos principales

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Cancer Immunotherapy

Recent studies have highlighted the potential of PSB 1115 in cancer immunotherapy. The compound acts as an irreversible antagonist to the A2B receptor, facilitating long-lasting receptor blockade, which is crucial for enhancing immune responses against tumors. For instance, a study demonstrated that this compound could stabilize isolated A2B receptor proteins, enabling crystallization and structural determination, essential for drug design in cancer therapy .

1.2 Gastrointestinal Disorders

This compound has been investigated for its role in gastrointestinal diseases, specifically its ability to inhibit adenosine-induced fluid secretion in colonic tissues. In experiments with mice, this compound effectively suppressed elevated fluid secretion induced by adenosine, indicating its therapeutic potential for treating diarrhea-related conditions . The compound showed an IC50 value of 84.0 nM in inhibiting cAMP elevation in T84 cells, which are used as a model for intestinal epithelial cells .

Cardiovascular Research

2.1 Regulation of Vascular Tone

Research has indicated that this compound plays a significant role in cardiovascular responses by regulating vascular tone through its action on A2A and A2B receptors. Studies have shown that selective antagonism of these receptors can lead to regionally selective cardiovascular responses, suggesting that this compound could be utilized to manage conditions related to vascular dysfunction .

Biochemical Characterization

3.1 Binding Affinity and Selectivity

The binding characteristics of this compound have been extensively studied to determine its selectivity and potency compared to other antagonists. The following table summarizes the binding affinities of this compound and other related compounds:

| Compound | Binding Affinity (nM) | Selectivity |

|---|---|---|

| This compound | >10,000 | High |

| PSB 603 | >10,000 | Moderate |

| MRS-1523 | >10,000 | Low |

| SCH 58261 | <100 | High |

This data illustrates that while this compound has high selectivity for the A2B receptor, its binding affinity indicates it may not be as potent as other compounds under certain conditions .

Case Studies

4.1 Study on Adenosine Receptor Modulation

In a study examining the modulation of adenosine receptors using various antagonists, including this compound, it was found that the compound effectively blocked cAMP accumulation induced by adenosine agonists in cell lines expressing A2B receptors. This blockade was significant for understanding how to manipulate adenosine signaling pathways in therapeutic contexts .

4.2 In Vivo Studies on Fluid Secretion

Another case study focused on the effects of this compound on fluid secretion in animal models demonstrated that the compound could significantly reduce fluid accumulation in colonic loops following adenosine administration. This finding supports its potential use in treating gastrointestinal disorders characterized by excessive fluid secretion .

Mecanismo De Acción

PSB 1115 ejerce sus efectos antagonizando selectivamente el receptor de adenosina A2B. Este receptor participa en varios procesos fisiológicos, incluida la inflamación y la percepción del dolor. Al bloquear el receptor A2B, this compound puede inhibir los efectos proinflamatorios mediados por este receptor, reduciendo así la inflamación y el dolor . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la producción de monofosfato de adenosina cíclico (cAMP) y la modulación de las vías de señalización descendentes .

Comparación Con Compuestos Similares

Compuestos similares

PSB 603: Otro antagonista del receptor de adenosina A2B con propiedades similares pero estructura química diferente.

MRS 1754: Un antagonista selectivo del receptor A2B conocido por su alta afinidad y potencia.

Aloxazina: Un compuesto que también se dirige al receptor A2B pero con un mecanismo de acción diferente.

Singularidad de PSB 1115

This compound es único debido a su alta selectividad para el receptor de adenosina A2B y su solubilidad en agua, lo que lo hace adecuado para varios estudios in vivo e in vitro. Su capacidad para inhibir la inhibición de la contracción inducida por TNBS de las contracciones de acetilcolina lo distingue aún más de otros compuestos similares .

Actividad Biológica

PSB-1115 is a selective antagonist of the adenosine A2B receptor (A2BAR), which plays a significant role in various physiological and pathological processes, including inflammation, cancer, and renal function. This article reviews the biological activity of PSB-1115, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PSB-1115 is characterized as a water-soluble compound with a sulfonate group that enhances its selectivity for the A2BAR. Its structure allows it to effectively inhibit adenosine-induced signaling pathways by binding to the receptor without activating it. The compound has shown moderate selectivity among adenosine receptor subtypes, particularly against A1, A2A, and A3 receptors.

Binding Affinity

The binding affinity of PSB-1115 has been evaluated in various studies. Its IC50 value, which indicates the concentration required to inhibit 50% of receptor activity, is reported to be approximately 865 nM . In comparative studies, PSB-1115 demonstrated less potency than some irreversible antagonists but still serves as a useful tool for studying A2BAR functions in vivo.

Pharmacological Characterization

Table 1: Comparative Binding Affinities of PSB-1115 and Related Compounds

| Compound | Receptor Type | IC50 (nM) | Selectivity Ratio (A2A/A2B) |

|---|---|---|---|

| PSB-1115 | A2BAR | 865 ± 415 | 38-fold |

| PSB-603 | A2BAR | 10.6 | >94-fold |

| PSB-21500 | A2BAR (Irreversible) | 59.2 ± 20.1 | - |

This table summarizes the binding affinities of PSB-1115 compared to other compounds targeting the A2BAR. Notably, while PSB-1115 is less potent than some derivatives like PSB-603, it retains significant selectivity against other adenosine receptor subtypes.

Biological Effects in Case Studies

- Renal Function : In studies examining the role of adenosine receptors in renal physiology, PSB-1115 was shown to inhibit NECA-induced interleukin-6 expression and collagen secretion by fibroblasts, indicating its potential in modulating inflammatory responses in renal tissues .

- Gastrointestinal Function : Research involving colonic fluid secretion demonstrated that PSB-1115 effectively blocked adenosine-stimulated fluid secretion in mice. This suggests that targeting the A2BAR could be beneficial in treating diarrhea-related conditions .

- Cancer Therapy : The potential application of PSB-1115 in cancer therapy has been explored due to its ability to block A2BAR signaling pathways that promote tumor growth and metastasis. Its use as part of immunotherapy regimens is under investigation .

Propiedades

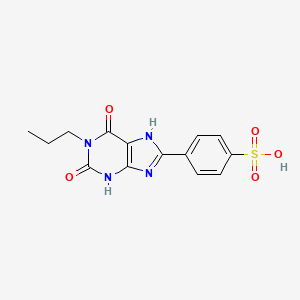

IUPAC Name |

4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDRRQPGDSIMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415532 | |

| Record name | PSB 1115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152529-79-8 | |

| Record name | 4-(2,3,6,9-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152529-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PSB 1115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.